3,3-dimethyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Description

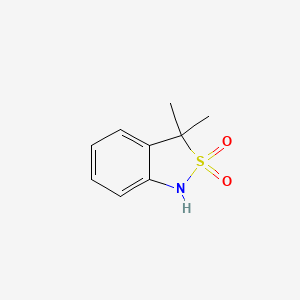

3,3-Dimethyl-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a dione moiety. Its molecular formula is C₉H₁₀N₂O₂S, with a molecular weight of 210.25 g/mol. The compound is characterized by two methyl groups at the 3-position of the thiazole ring, which confer steric and electronic effects distinct from other derivatives in this class.

Properties

IUPAC Name |

3,3-dimethyl-1H-2,1-benzothiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)10-13(9,11)12/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNDYZPYIJLSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NS1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176684-28-9 | |

| Record name | 3,3-dimethyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the reaction of 2-aminothiophenol with an appropriate carbonyl compound under acidic or basic conditions. One common method involves the cyclization of 2-aminothiophenol with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, onto the benzothiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate potent activity against both gram-positive and gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Properties

3,3-Dimethyl-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione has been explored for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The compound's efficacy appears related to its ability to induce apoptosis in cancer cells .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzothiazole derivatives suggest their potential in treating neurodegenerative diseases. Compounds in this class may act as multi-target-directed ligands that address both neurodegeneration and associated symptoms like depression .

Fungicidal Activity

The compound has been identified as a promising fungicide. Its structural analogs have shown effectiveness against various fungal pathogens affecting crops. The fungicidal mechanism typically involves inhibiting fungal growth or disrupting cellular functions within fungal cells .

Material Science Applications

The unique chemical structure of 3,3-dimethyl-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione allows it to be utilized in the development of advanced materials. Its derivatives can be incorporated into polymers to enhance mechanical properties or impart specific functionalities such as UV resistance or antimicrobial properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3,3-dimethyl-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione, highlighting substituent variations and their physicochemical implications:

*Molecular weight discrepancy noted in likely reflects a typographical error; corrected value based on formula.

Spectral and Structural Comparisons

- IR Spectroscopy : The parent compound (CAS 1615-06-1) shows characteristic C=O stretches at ~1750–1700 cm⁻¹, while methylated derivatives exhibit slight shifts due to electron-donating effects .

- X-ray Crystallography : Similar benzothiadiazole-diones (e.g., codeine derivatives in ) adopt T-shaped molecular geometries, a feature likely conserved in the 3,3-dimethyl variant due to steric constraints.

Biological Activity

3,3-Dimethyl-1,3-dihydro-2,1-benzothiazole-2,2-dione, commonly referred to as a benzothiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that imparts various pharmacological properties, making it a candidate for further research and development in therapeutic applications.

Chemical Structure

The chemical structure of 3,3-dimethyl-1,3-dihydro-2,1-benzothiazole-2,2-dione can be represented as follows:

This structure includes a benzothiazole ring system fused with a diketone moiety, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 3,3-dimethyl-1,3-dihydro-2,1-benzothiazole-2,2-dione showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 25 µg/mL for E. coli and 50 µg/mL for S. aureus .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment . These findings suggest that the compound may interfere with cell cycle progression and induce cell death through caspase activation.

Anti-inflammatory Effects

Additionally, 3,3-dimethyl-1,3-dihydro-2,1-benzothiazole-2,2-dione has shown promising anti-inflammatory effects in animal models. A study reported a significant reduction in paw edema in rats treated with the compound compared to control groups. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammation and microbial resistance.

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.

Case Study 1: Antimicrobial Evaluation

A clinical evaluation assessed the efficacy of 3,3-dimethyl-1,3-dihydro-2,1-benzothiazole-2,2-dione against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with standard antibiotics such as amoxicillin .

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment. Further studies indicated activation of the intrinsic apoptotic pathway via mitochondrial depolarization .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3,3-dimethyl-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione?

The synthesis typically involves cyclization reactions of substituted benzothiazole precursors under controlled conditions. For example, analogous benzothiazole derivatives are synthesized via multi-step protocols, including:

- Diazotization and coupling : Reaction of benzothiazole amines with nitrous acid to form diazonium salts, followed by coupling with aromatic phenols or thiols under alkaline conditions .

- Catalytic hydrogenation : Use of Pd/C catalysts in ethanol/THF mixtures to reduce intermediates, ensuring high yields and purity .

- Solvent optimization : Refluxing in ethanol or DMF with glacial acetic acid as a catalyst to promote cyclization .

Key challenges include maintaining regioselectivity and avoiding side reactions, which require precise temperature control (e.g., 0–5°C for diazonium stability) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Validation relies on a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns. For example, aromatic proton signals in the range δ 7.2–8.3 ppm and methyl group resonances near δ 1.5–2.5 ppm .

- Elemental analysis : Experimental C, H, N, and S percentages are compared to theoretical values to verify purity (e.g., deviations <0.3% indicate high purity) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺ or [M–H]⁻) confirm the molecular weight .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed data (e.g., in NMR or IR spectra) may arise from conformational flexibility or impurities. Strategies include:

- X-ray crystallography : Resolves ambiguity by providing definitive bond lengths and angles (e.g., dihedral angles between benzothiazole and substituent rings ).

- Density Functional Theory (DFT) : Computational modeling predicts spectroscopic profiles, aiding in assigning unexpected peaks .

- Supplementary techniques : Use HRMS for exact mass validation and TGA/DSC to assess thermal stability, which can influence spectral interpretations .

Advanced: What experimental design considerations are critical for evaluating its biological activity?

For anticancer or antimicrobial assays:

- Cell line selection : Use diverse cancer cell lines (e.g., MCF-7, A549) to assess specificity .

- Dose-response curves : Test concentrations from 1–100 μM to determine IC₅₀ values, with etoposide or cisplatin as positive controls .

- Mechanistic studies : Combine with molecular docking to predict binding affinity to targets like topoisomerase II or HIV-1 protease .

- Solubility optimization : Use DMSO for stock solutions, ensuring final concentrations <0.1% to avoid cytotoxicity artifacts .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Key parameters include:

- Catalyst screening : Compare Pd/C, CuBr, or Cs₂CO₃ for catalytic efficiency in cross-coupling steps. Pd/C often provides >80% yield in hydrogenation reactions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps, while ethanol/water mixtures improve precipitation .

- Temperature gradients : Stepwise heating (e.g., 60°C for initiation, 120°C for completion) minimizes decomposition .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) maximizes yield .

Advanced: What strategies mitigate stability issues during storage or biological assays?

The compound’s sulfone groups may hydrolyze under acidic/basic conditions. Mitigation includes:

- Storage : Anhydrous conditions at –20°C in amber vials to prevent photodegradation .

- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to maintain stability .

- Lyophilization : Convert to a stable powder form for long-term storage .

Advanced: How does structural modification influence its pharmacological profile?

- Electron-withdrawing groups : Fluorine or nitro substituents enhance metabolic stability and target affinity (e.g., fluorinated analogs show improved HIV-1 inhibition ).

- Heterocyclic fusion : Hybridization with triazole or oxadiazole rings improves solubility and bioavailability .

- Steric effects : 3,3-Dimethyl groups may reduce rotational freedom, enhancing binding to rigid enzyme active sites .

Advanced: How are computational methods integrated into its research workflow?

- Molecular docking : Software like AutoDock predicts interactions with biological targets (e.g., benzothiazole derivatives binding to EGFR kinases ).

- ADMET prediction : Tools like SwissADME assess permeability, CYP450 interactions, and toxicity early in drug development .

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity to guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.